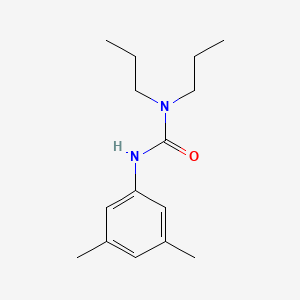

3-(3,5-Dimethylphenyl)-1,1-dipropylurea

Description

Contextualization within Urea-Based Chemical Architectures

Urea (B33335) and its derivatives are a cornerstone of organic and medicinal chemistry, a status established since Friedrich Wöhler's synthesis of urea in 1828, which is widely considered the dawn of modern organic chemistry. nih.gov The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a versatile scaffold. nih.gov This structure is capable of forming multiple stable hydrogen bonds, a property that is crucial for interactions with biological targets like proteins and receptors. nih.gov

3-(3,5-Dimethylphenyl)-1,1-dipropylurea belongs to the class of unsymmetrical, trisubstituted ureas. Specifically, it is an N,N-dialkyl-N'-aryl urea. This classification is based on the substituents attached to the two nitrogen atoms of the urea core: one nitrogen is bonded to two propyl groups (dialkyl), and the other is bonded to a 3,5-dimethylphenyl group (an aryl group) and a hydrogen atom. The arrangement and nature of these substituent groups are critical in defining the molecule's steric and electronic properties, which in turn dictate its reactivity and potential biological activity. The presence of both lipophilic alkyl chains and an aromatic ring provides a distinct physicochemical profile that is often explored in drug design and materials science. researchgate.net

Historical Perspective on Related Chemical Entities and Their Research Trajectories

The research trajectory of urea derivatives has been long and fruitful. Early in the 20th century, urea derivatives like Suramin were developed and are still used for treating sleeping sickness. nih.gov The mid-to-late 20th century and the early 21st century saw an explosion in the investigation of substituted ureas, particularly N,N'-diarylureas, as potent inhibitors of protein kinases. nih.govasianpubs.org This line of research led to the development of blockbuster anticancer drugs like Sorafenib, which targets multiple kinases involved in tumor growth and angiogenesis. asianpubs.org

The success of diarylureas spurred investigations into other substitution patterns. Researchers began to explore N-alkyl-N'-aryl ureas to modulate properties like solubility, metabolic stability, and target selectivity. researchgate.net The introduction of alkyl groups in place of an aryl group can alter the conformational preferences of the molecule, which is a critical factor for rational drug design. researchgate.net

Beyond medicine, phenylurea compounds have a significant history in agriculture as herbicides. chemicalbook.com These compounds often work by inhibiting essential biological pathways in weeds. chemicalbook.com This dual utility in both medicine and agriculture has ensured a continuous and diverse research interest in novel urea-based structures.

Rationale for Focused Academic Investigation of this compound

While specific academic literature focusing exclusively on this compound is sparse, a clear rationale for its investigation can be inferred from studies on analogous compounds. The primary motivations for synthesizing and studying molecules with this particular architecture include:

Exploring Structure-Activity Relationships (SAR): The 3,5-dimethylphenyl group offers a specific substitution pattern on the aromatic ring. Academic studies often systematically vary the substitution on the phenyl ring of N-aryl ureas to understand how these changes affect biological activity. For instance, research on phenyl urea derivatives as IDO1 inhibitors has shown that the position and nature of substituents are critical for potency. nih.gov The dimethyl substitution provides a unique electronic and steric profile compared to unsubstituted or monosubstituted phenyl rings.

Modulating Physicochemical Properties: The two propyl groups on one of the urea nitrogens significantly increase the lipophilicity of the molecule. In drug discovery, tuning lipophilicity is crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Compared to diarylureas, N,N-dialkyl-N'-aryl ureas may exhibit improved solubility and membrane permeability.

Discovery of Novel Bioactivities: The combination of the N,N-dipropyl and 3,5-dimethylphenyl moieties creates a novel chemical entity. Such compounds are often synthesized as part of screening libraries to identify new leads for various biological targets. The urea scaffold is a known "privileged structure," meaning it can bind to a variety of biological targets. Therefore, new derivatives are constantly being created to explore new therapeutic areas, including as antibacterial, antifungal, and antiviral agents. nih.govnih.gov

Overview of Current Research Themes and Gaps concerning the Compound

Current research on related N,N-dialkyl-N'-aryl ureas is vibrant and multifaceted. Key themes include:

Anticancer Drug Discovery: A major focus remains on the development of kinase inhibitors. Researchers are designing novel urea derivatives to target specific kinases or to overcome resistance to existing drugs. nih.gov

Inhibitors of Other Enzymes: Substituted ureas are being investigated as inhibitors for a range of other enzymes, such as soluble epoxide hydrolase (sEH) and indoleamine 2,3-dioxygenase (IDO1), which are targets for inflammatory and immune-oncology indications, respectively. nih.govnih.gov

Agrochemicals: The development of new herbicides and pesticides with improved efficacy and better environmental profiles is an ongoing area of research. mdpi.comresearchgate.net

Materials Science: The self-assembly properties of urea derivatives, driven by hydrogen bonding, are being explored for the creation of novel supramolecular structures and materials. researchgate.net

The most significant aspect concerning this compound is the prominent research gap . There is a lack of published, peer-reviewed studies detailing its synthesis, characterization, and biological or chemical properties. While its structure can be found in chemical databases, dedicated academic investigation appears to be limited or not publicly available. This presents an opportunity for future research to explore the potential of this specific compound, contributing to the broader understanding of urea-based chemical architectures.

Data Tables

Table 1: Physicochemical Properties of this compound Note: These properties are computationally predicted and sourced from chemical databases, as experimental data is not widely available.

| Property | Value |

| Molecular Formula | C₁₅H₂₄N₂O |

| Molecular Weight | 248.37 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)-1,1-dipropylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-5-7-17(8-6-2)15(18)16-14-10-12(3)9-13(4)11-14/h9-11H,5-8H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKAYMNHMYGCPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)NC1=CC(=CC(=C1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 3,5 Dimethylphenyl 1,1 Dipropylurea

Established Synthetic Pathways for the Core 3-(3,5-Dimethylphenyl)-1,1-dipropylurea Structure

The most conventional and widely utilized method for synthesizing N,N-dialkyl-N'-arylureas, such as this compound, involves the reaction of an aryl isocyanate with a secondary amine. This approach is favored for its high efficiency and selectivity.

Precursor Synthesis and Optimization

The primary precursors for the synthesis of this compound are 3,5-dimethylphenyl isocyanate and dipropylamine (B117675).

3,5-Dimethylphenyl isocyanate: This key intermediate is typically synthesized from 3,5-dimethylaniline (B87155). The classical industrial method involves the reaction of the aniline (B41778) with phosgene (B1210022) (COCl₂), a highly toxic and hazardous gas. This reaction proceeds through a carbamoyl (B1232498) chloride intermediate which then eliminates hydrogen chloride to form the isocyanate. Due to the hazards associated with phosgene, safer alternatives have been developed. These include the use of phosgene surrogates like triphosgene (B27547) (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate), which are solid or liquid and easier to handle. Another common laboratory-scale method is the Curtius rearrangement of 3,5-dimethylbenzoyl azide, which is itself prepared from the corresponding acyl chloride and sodium azide.

Dipropylamine: This secondary amine is a commercially available reagent and is typically produced by the alkylation of ammonia (B1221849) with propanol (B110389) or propyl halides.

Optimization of precursor synthesis primarily focuses on improving the safety and efficiency of the isocyanate formation, moving away from phosgene-based routes towards catalyzed, non-phosgene alternatives.

Coupling Reaction Strategies and Efficiencies

The core synthetic step is the nucleophilic addition of dipropylamine to the electrophilic carbon of the isocyanate group in 3,5-dimethylphenyl isocyanate. This reaction is generally highly efficient and proceeds with high yield, often approaching quantitative conversion.

The reaction is typically a one-pot synthesis where the amine is added to a solution of the isocyanate. The high reactivity of the isocyanate with the amine usually ensures that the desired 1,1,3-trisubstituted urea (B33335) is the major product. The reaction is generally considered to have a high atom economy as all atoms from both reactants are incorporated into the final product.

| Reactant 1 | Reactant 2 | Product | Typical Yield |

| 3,5-Dimethylphenyl isocyanate | Dipropylamine | This compound | >90% |

This table represents a typical reaction for the synthesis of the target compound based on established methods for analogous ureas.

Reaction Condition Optimization (Temperature, Solvent, Catalysis)

The reaction between an isocyanate and an amine is often exothermic and can proceed without a catalyst. However, optimization of reaction conditions can be crucial for controlling the reaction rate, ensuring complete conversion, and facilitating product isolation.

Temperature: The reaction is often carried out at room temperature or with mild cooling to control the exotherm. In some cases, gentle heating may be applied to ensure the reaction goes to completion, particularly if less reactive amines or isocyanates are used.

Solvent: A variety of aprotic solvents can be used, such as tetrahydrofuran (B95107) (THF), diethyl ether, dichloromethane (B109758) (DCM), or acetonitrile. The choice of solvent is often dictated by the solubility of the reactants and the ease of product isolation. For instance, if the product urea is insoluble in the reaction solvent, it may precipitate out, simplifying purification.

Catalysis: While often not necessary, the reaction can be catalyzed by bases or certain organometallic compounds. Tertiary amines or organotin compounds can be used to accelerate the reaction, although this is more common in polyurethane synthesis than in the preparation of simple ureas. For the synthesis of this compound, the uncatalyzed reaction is generally sufficiently rapid and efficient.

| Parameter | Typical Conditions | Purpose |

| Temperature | 0 °C to room temperature (initially), then rt or mild heat | To control the initial exotherm and then drive the reaction to completion. |

| Solvent | Aprotic solvents (e.g., THF, DCM, acetonitrile) | To dissolve reactants and facilitate the reaction. |

| Catalyst | Generally not required | The reaction is typically fast and efficient without a catalyst. |

This table provides a general overview of optimized conditions for the synthesis of N,N-dialkyl-N'-arylureas.

Novel Synthetic Approaches and Green Chemistry Principles for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for urea synthesis, aiming to reduce the use of hazardous reagents and improve atom economy.

Chemo-Selective Synthetic Routes

While the isocyanate-amine route is highly chemo-selective for producing 1,1,3-trisubstituted ureas, alternative strategies are being explored to avoid the use of isocyanates altogether.

One such approach is the direct carbonylation of amines using carbon dioxide (CO₂) as a C1 source. ureaknowhow.com This method is highly attractive from a green chemistry perspective as it utilizes a renewable and non-toxic feedstock. The reaction typically requires a catalyst, often a transition metal complex or an ionic liquid, and a dehydrating agent to drive the equilibrium towards the urea product. The chemo-selectivity of this reaction would depend on the ability to selectively react 3,5-dimethylaniline and dipropylamine with CO₂ in a single pot or a stepwise manner. However, the synthesis of unsymmetrical ureas through this method can be challenging due to the potential for the formation of symmetrical byproducts.

Another novel approach involves the oxidative carbonylation of amines, where an oxidant is used to facilitate the reaction with carbon monoxide (CO). While this avoids isocyanates, it introduces other reagents and potential byproducts.

Atom Economy and Sustainable Synthesis Considerations

Atom Economy: The concept of atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in converting reactants into the desired product.

For the established synthesis of this compound from 3,5-dimethylphenyl isocyanate and dipropylamine:

Reaction: C₉H₉NO + C₆H₁₅N → C₁₅H₂₄N₂O

Molar Mass of Reactants: 147.18 g/mol + 101.19 g/mol = 248.37 g/mol

Molar Mass of Product: 248.37 g/mol

Atom Economy: (248.37 / 248.37) * 100% = 100%

While the coupling reaction itself has a perfect atom economy, the synthesis of the 3,5-dimethylphenyl isocyanate precursor from 3,5-dimethylaniline and phosgene has a poor atom economy due to the formation of two equivalents of HCl as a byproduct.

Sustainable Synthesis Considerations: A truly sustainable synthesis of this compound would focus on:

Isocyanate-Free Routes: Utilizing CO₂ as a C1 building block would be a significant step towards a greener process. ureaknowhow.com

Catalytic Methods: The development of efficient and recyclable catalysts for CO₂-based or other isocyanate-free routes is a primary research goal.

Solvent Selection: The use of greener solvents, or even solvent-free conditions, would reduce the environmental impact of the synthesis.

Research into these sustainable pathways for the synthesis of substituted ureas, including those used as herbicides, is an active area of investigation. science.gov

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. nih.goveuropa.eu The synthesis of ureas, which can involve highly exothermic reactions and hazardous intermediates like isocyanates, is particularly well-suited for flow chemistry applications. europa.euacs.org

A continuous flow system for synthesizing this compound could be designed where a stream of 3,5-dimethylphenyl isocyanate solution is mixed with a stream of dipropylamine in a microreactor. acs.org The key advantages of such a setup include:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with exothermic reactions or the handling of toxic reagents. europa.eu

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher purity and yields. nih.gov

Rapid Optimization: Inline analytical techniques, such as FT-IR, can be used to monitor the reaction in real-time, allowing for rapid optimization of reaction conditions. acs.org

Scalability: Production can be scaled up by running the flow reactor for longer periods or by "numbering-up" (using multiple reactors in parallel). vapourtec.com

Studies have demonstrated the successful synthesis of various non-symmetrical ureas using sequential continuous-flow reactors, often generating the isocyanate intermediate in situ before its reaction with an amine. acs.orgresearchgate.net This approach avoids the isolation of the hazardous isocyanate, further enhancing safety. acs.org

Synthesis of Analogues and Derivatives of this compound

The generation of analogues and derivatives is a cornerstone of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR) to optimize a compound's properties. nih.gov The urea scaffold is recognized for its versatility and its ability to form key hydrogen bond interactions with biological targets. frontiersin.org

Rational Design of Structural Analogues

Rational design involves making targeted modifications to a lead compound's structure to improve its potency, selectivity, or pharmacokinetic profile. nih.gov For this compound, this can be approached by systematically altering its three main structural components.

The 3,5-dimethylphenyl group plays a crucial role in defining the compound's interaction with its biological target through hydrophobic and steric interactions. Modifications to this ring can significantly impact biological activity.

Positional Isomerism: Moving the methyl groups to other positions on the phenyl ring (e.g., 2,6-dimethyl, 3,4-dimethyl) would probe the spatial requirements of the binding pocket.

Electronic Effects: Replacing the methyl groups with other substituents can modulate the electronic properties of the ring. Introducing electron-donating groups (e.g., methoxy, -OCH3) or electron-withdrawing groups (e.g., chloro, -Cl; trifluoromethyl, -CF3) can alter binding affinity and metabolic stability. researchgate.net

Ring Substitution: The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, thiazole) to explore additional binding interactions or improve properties like solubility. researchgate.net

| Modification Type | Example Substituent/System | Rationale | Reference |

|---|---|---|---|

| Positional Isomerism | 2,6-Dimethylphenyl | Alter steric profile and rotational freedom. | researchgate.net |

| Electron-Donating Group | 4-Methoxy (-OCH3) | Increase electron density, potential for H-bond acceptance. | researchgate.net |

| Electron-Withdrawing Group | 4-Trifluoromethyl (-CF3) | Decrease electron density, enhance metabolic stability. | researchgate.net |

| Heterocyclic Replacement | Pyridyl | Introduce H-bond acceptors, alter solubility and polarity. | frontiersin.org |

The two propyl chains on the urea nitrogen contribute to the compound's lipophilicity and van der Waals interactions. The nature and size of these alkyl groups can be fine-tuned.

Chain Length: The propyl chains could be shortened (ethyl, methyl) or lengthened (butyl, pentyl) to optimize hydrophobic interactions. nih.gov

Branching: Introducing branching (e.g., isopropyl, isobutyl, sec-butyl) can increase steric bulk and influence conformational preferences, potentially improving binding selectivity. nih.gov

Cyclization: The two propyl chains could be joined to form a cyclic amine moiety, such as piperidine (B6355638) or pyrrolidine. This significantly restricts conformational flexibility, which can lead to a more favorable binding entropy.

Functionalization: Introducing functional groups onto the alkyl chains (e.g., hydroxyl, fluoro) could introduce new binding interactions or block sites of metabolism. researchgate.net

| Variation Type | Example Moiety | Rationale | Reference |

|---|---|---|---|

| Chain Length | N,N-Diethyl | Decrease lipophilicity and steric bulk. | nih.gov |

| Branching | N,N-Diisopropyl | Increase steric hindrance, modulate conformation. | nih.gov |

| Cyclization | Piperidin-1-yl | Restrict conformational freedom, potentially lock in active conformation. | nih.gov |

| Functionalization | N,N-Bis(3-hydroxypropyl) | Introduce hydrogen bond donors, increase polarity. | researchgate.net |

The urea group (-NH-CO-N<) is a key pharmacophore, acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O). Bioisosteric replacement of the urea moiety is a common strategy in drug design.

Thiourea (B124793): Replacing the carbonyl oxygen with sulfur to form a thiourea can alter electronic distribution, hydrogen bonding capacity, and lipophilicity.

Guanidine/Squaramide: More complex replacements like guanidinium (B1211019) groups or squaramide derivatives can offer different geometries and hydrogen bonding patterns.

N-Methylation: Methylation of the remaining N-H group would remove its hydrogen bond donor capability, which is a critical test to confirm the importance of that interaction for biological activity.

Combinatorial Chemistry and High-Throughput Synthesis Strategies

To explore the structure-activity relationship more broadly, combinatorial chemistry and high-throughput synthesis can be employed to rapidly generate a large library of analogues. nih.gov This is particularly feasible for urea synthesis. nih.govresearchgate.net

A common approach involves a split-pool or parallel synthesis strategy. For example, a library of diverse aryl isocyanates (or their precursors like anilines) could be reacted with a library of different secondary amines in a multi-well plate format. researchgate.net

A potential high-throughput synthesis workflow for analogues of this compound could involve:

Dispensing a diverse set of substituted anilines into the wells of a 96-well plate.

Parallel conversion of the anilines to isocyanates using a suitable reagent. researchgate.net

Addition of a library of secondary amines to the wells.

Automated purification and analysis of the resulting urea products.

This approach allows for the systematic exploration of substitutions on both the phenyl ring and the alkyl chains, rapidly generating extensive SAR data. nih.gov

Stereoselective Synthesis of Enantiomers and Diastereomers

The principles of stereoselective synthesis are applied to molecules that can exist as stereoisomers, namely enantiomers and diastereomers. This requires the presence of one or more chiral centers within the molecule. A chiral center is typically a carbon atom bonded to four different substituent groups.

Upon examination of the chemical structure of this compound, it is determined that the molecule is achiral . The nitrogen atom of the urea is bonded to a 3,5-dimethylphenyl group and a carbonyl group, while the other nitrogen atom is bonded to two propyl groups. As no carbon atom within the structure is bonded to four distinct groups, there are no chiral centers. Consequently, this compound does not have enantiomers or diastereomers. Therefore, the concept of stereoselective synthesis is not applicable to this specific compound.

Purification and Characterization Methodologies for Synthetic Products

Following the synthesis of this compound, a crucial step is the purification of the crude product to remove any unreacted starting materials, byproducts, or other impurities. The purified compound is then subjected to various analytical techniques for structural confirmation and purity assessment.

Purification Techniques

The primary method for the purification of substituted ureas is column chromatography . This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase.

A general procedure for the purification of a synthesized phenylurea derivative involves:

Dissolving the crude product in a suitable solvent, such as dichloromethane or a mixture of petroleum ether and ethyl acetate.

Loading the solution onto a silica gel column.

Eluting the column with a solvent system of appropriate polarity. The polarity of the eluent is often gradually increased to facilitate the separation of compounds with different polarities. For phenylurea compounds, a common eluent system is a mixture of petroleum ether and ethyl acetate. rsc.org

Collecting fractions and analyzing them by thin-layer chromatography (TLC) to identify those containing the pure product.

Combining the pure fractions and evaporating the solvent to yield the purified this compound.

Characterization Methodologies

Once purified, the identity and purity of this compound are confirmed using a variety of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules.

¹H NMR provides information about the number and types of protons in a molecule and their neighboring environments. For this compound, one would expect to see characteristic signals for the aromatic protons of the dimethylphenyl group, the protons of the two methyl groups, and the protons of the two propyl chains (distinguishing between the α-CH₂, β-CH₂, and γ-CH₃ groups).

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. It can also provide information about the structure of the molecule through analysis of its fragmentation pattern.

Melting Point (mp): The melting point of a solid crystalline compound is a physical property that can be used to assess its purity. A sharp melting point range is indicative of a pure compound.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the calculated theoretical values to confirm the empirical formula of the synthesized molecule.

The following table summarizes the expected characterization data for this compound based on general knowledge of similar compounds.

| Analytical Technique | Expected Data/Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and propyl protons (CH₂, CH₂, CH₃) with appropriate chemical shifts and splitting patterns. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the urea, aromatic carbons, and aliphatic carbons of the propyl and methyl groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

| Melting Point | A sharp and specific melting point range. |

| Elemental Analysis | Percentages of C, H, and N that are in close agreement with the calculated theoretical values for the molecular formula C₁₅H₂₄N₂O. |

Structure Activity Relationship Sar Investigations of 3 3,5 Dimethylphenyl 1,1 Dipropylurea and Its Analogues

Fundamental Principles of SAR for Urea-Containing Compounds

The urea (B33335) moiety is a critical pharmacophore in a multitude of biologically active compounds, including anticancer agents, herbicides, and enzyme inhibitors. google.com The central carbonyl group and the two flanking nitrogen atoms are key to its function, acting as both hydrogen bond donors and acceptors. This allows for robust interactions with biological targets such as enzymes and receptors. nih.gov

The general structure of a 1,1-dialkyl-3-phenylurea, such as the subject compound, can be divided into three key regions for SAR analysis:

The N,N-dialkyl region: The nature and size of the alkyl groups on the N1 nitrogen significantly influence lipophilicity, steric bulk, and metabolic stability.

The Urea Bridge: This rigid and planar moiety is often essential for binding to the target protein through a network of hydrogen bonds. nih.gov

The Phenyl Ring: Substituents on the aromatic ring modulate electronic properties, hydrophobicity, and steric interactions, which in turn affect target affinity and selectivity.

SAR studies on various diaryl ureas have demonstrated that the urea structure is often fundamental for activity, and its replacement can lead to a significant decrease or complete loss of biological effect. google.comnih.gov

Systematic Chemical Modification and Activity Profiling in In Vitro Systems

To explore the SAR of a lead compound like 3-(3,5-Dimethylphenyl)-1,1-dipropylurea, medicinal chemists employ systematic modifications to probe the molecular interactions governing its biological activity.

The position and nature of substituents on the phenyl ring are critical determinants of a compound's potency and selectivity. In the case of this compound, the dimethyl substitution at the 3 and 5 positions is a key feature.

Systematic variations could involve:

Moving the methyl groups to other positions (e.g., 2,4-, 2,6-, 3,4-disubstitution) to understand the spatial requirements of the binding pocket.

Replacing the methyl groups with other substituents to probe electronic and steric effects. For instance, introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) or electron-donating groups (e.g., methoxy) can significantly alter the electronic distribution of the phenyl ring and its interaction with the target. nih.gov

The following table illustrates hypothetical activity data based on common trends observed in phenylurea derivatives, where activity is measured as IC₅₀ (the concentration required to inhibit a biological process by 50%).

| Compound | R1 | R2 | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

| A | 3-CH₃ | 5-CH₃ | 5.0 | Parent compound with moderate activity. |

| B | 2-CH₃ | 6-CH₃ | 25.0 | Increased steric hindrance near the urea linkage may disrupt binding. |

| C | 4-Cl | - | 1.2 | Electron-withdrawing group at the para position often enhances activity. nih.gov |

| D | 3-CF₃ | - | 2.5 | Strong electron-withdrawing group can improve potency. google.com |

| E | 4-OCH₃ | - | 15.0 | Electron-donating group may be less favorable for this particular target interaction. |

This table is illustrative and based on general principles of SAR for phenylurea compounds.

Isosteric replacement involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. This strategy is used to improve potency, selectivity, or pharmacokinetic properties. researchgate.net For the urea core, several bioisosteres have been investigated.

Thiourea (B124793): Replacing the carbonyl oxygen with sulfur to form a thiourea can alter hydrogen bonding capacity and lipophilicity. While sometimes beneficial, this change can also lead to metabolic instability. mdpi.com

Squaramides and Cyanoguanidines: These groups can mimic the hydrogen bonding pattern of the urea moiety and have been successfully used as urea bioisosteres. nih.gov

In the N,N-dipropyl portion, replacing the propyl groups with other alkyl chains (e.g., ethyl, butyl) or cyclic structures (e.g., cyclopentyl) would probe the size and shape of the hydrophobic pocket they occupy. researchgate.net

The table below shows potential outcomes of isosteric replacements on biological activity.

| Compound | Modification from Parent (A) | Hypothetical IC₅₀ (µM) | Rationale |

| A | 3-(3,5-Dimethylphenyl)-1,1-dipropylurea | 5.0 | Reference compound. |

| F | 3-(3,5-Dimethylphenyl)-1,1-dipropylthiourea | 12.0 | Altered H-bonding and electronics may reduce affinity. mdpi.com |

| G | 3-(3,5-Dimethylphenyl)-1,1-diethyl urea | 8.0 | Shorter alkyl chains may have a weaker hydrophobic interaction. |

| H | 3-(3,5-Dimethylphenyl)-1-cyclopentyl -1-propylurea | 3.5 | A cyclic group might provide a better fit in the binding pocket. researchgate.net |

This table is illustrative and based on general principles of SAR for related compounds.

The flexibility of the N,N-dipropyl groups and the rotation around the N-aryl bond contribute to the conformational profile of this compound. Understanding the bioactive conformation is crucial for drug design. researchgate.net The conformation of N,N'-disubstituted ureas can exist in different states, and the preferred conformation is influenced by the substituents. mdpi.com

Introducing rigidity into the molecule can lock it into a more active conformation, thereby increasing potency. This can be achieved by:

Incorporating the N,N-dipropyl groups into a heterocyclic ring system.

Introducing bulky substituents that restrict rotation around key bonds.

Computational studies, such as molecular dynamics simulations, can provide insights into the low-energy conformations of the molecule and how they might interact with a biological target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This allows for the prediction of the activity of novel, unsynthesized analogues.

To build a QSAR model, molecular descriptors that quantify the physicochemical properties of the molecules are calculated. For a series of analogues of this compound, relevant descriptors would include:

Electronic Descriptors: These describe the electronic properties of the molecule.

Hammett constants (σ): Quantify the electron-donating or electron-withdrawing ability of substituents on the phenyl ring. mdpi.com

Partial atomic charges: Describe the charge distribution within the molecule.

HOMO and LUMO energies: The energies of the highest occupied and lowest unoccupied molecular orbitals are related to the molecule's reactivity. google.com

Steric Descriptors: These describe the size and shape of the molecule.

Taft steric parameters (Es): Quantify the steric bulk of substituents.

Molar refractivity (MR): Relates to the volume of the molecule and its polarizability.

Molecular weight (MW): A simple descriptor of molecular size.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which influences its ability to cross cell membranes.

LogP (Partition coefficient): The logarithm of the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. A higher LogP indicates greater lipophilicity.

Hydrophobic surface area: The portion of the molecular surface that is hydrophobic.

A typical QSAR study would involve synthesizing a series of analogues, measuring their biological activity, calculating the relevant descriptors, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. Such a model could take the form:

log(1/IC₅₀) = c₁(LogP) + c₂(σ) - c₃*(Es) + constant

This equation would allow researchers to predict the activity of new analogues based on their calculated descriptor values, thereby guiding the synthesis of more potent compounds.

Statistical Modeling Techniques (e.g., Regression Analysis, Machine Learning)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a critical computational tool in drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, various statistical modeling techniques can be employed to predict their activity and guide synthetic efforts.

Regression Analysis:

Linear and non-linear regression methods are frequently used to build QSAR models. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques. researchgate.net These models correlate dependent variables (biological activity) with independent variables (physicochemical descriptors).

In a hypothetical QSAR study on a series of 3-phenyl-1,1-dipropylurea analogues, descriptors could include:

Electronic Parameters: Hammett constants (σ) to describe the electron-donating or withdrawing nature of substituents on the phenyl ring.

Hydrophobic Parameters: The partition coefficient (logP) or substituent hydrophobicity constant (π) to quantify the lipophilicity of the molecule.

Steric Parameters: Molar refractivity (MR) or STERIMOL parameters to define the size and shape of substituents.

A study on substituted 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas successfully used electronic, hydrophobicity, and steric parameters to develop QSAR models for CCR5 binding affinity. nih.gov For instance, a simplified hypothetical regression equation for analogues of this compound might look like:

log(1/IC50) = β0 + β1(σ) + β2(logP) + β3(MR)

Where β coefficients represent the contribution of each descriptor to the activity.

Machine Learning:

More advanced techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can capture complex, non-linear relationships between structure and activity that may be missed by traditional regression methods. researchgate.net Deep learning models have also been successfully applied to build QSAR models for urea-based compounds. researchgate.net These methods are particularly useful when dealing with large and complex datasets.

A hypothetical dataset for a QSAR study on analogues of this compound is presented below. The activity data is illustrative for the purpose of demonstrating the type of data used in such studies.

| Compound ID | Substituent (R) on Phenyl Ring | logP | Molar Refractivity (MR) | Biological Activity (IC50, µM) |

| 1 | H | 4.2 | 43.5 | 15.2 |

| 2 | 3-Cl | 4.9 | 48.5 | 8.5 |

| 3 | 4-Cl | 5.0 | 48.5 | 7.9 |

| 4 | 3-CH3 | 4.7 | 48.1 | 12.1 |

| 5 | 4-OCH3 | 4.1 | 49.3 | 18.4 |

| 6 | 3,5-diCl | 5.6 | 53.5 | 3.1 |

| 7 | 3,5-diCH3 | 5.2 | 52.7 | 9.8 |

Validation and Interpretability of QSAR Models

The development of a reliable QSAR model is contingent upon rigorous validation and clear interpretability. researchgate.net Validation ensures that the model is robust and has predictive power, while interpretability provides insights into the molecular features driving biological activity.

Validation:

Validation of a QSAR model is a critical process to establish its reliability and relevance for a specific purpose. researchgate.net It is typically divided into internal and external validation.

Internal Validation: This process assesses the stability and robustness of the model using the training set data. A common method is leave-one-out (LOO) cross-validation , where one compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. This is repeated for all compounds. The resulting cross-validated correlation coefficient (q²) is a measure of the model's predictive ability. scielo.br For a model to be considered robust, a q² value greater than 0.5 is generally required. Another technique is y-randomization , where the biological activity data is shuffled randomly to ensure that the original correlation is not due to chance. scielo.br

External Validation: This is a crucial step to evaluate the model's ability to predict the activity of new, untested compounds. nih.gov The dataset is split into a training set, used to build the model, and a test set, which is not used during model development. The model's predictive power is then assessed by how well it predicts the activities of the compounds in the test set. nih.govscielo.br The predictive ability is often measured by the predicted correlation coefficient (R²pred).

Interpretability:

A statistically robust QSAR model should also be interpretable in terms of the underlying physicochemical principles. The model should highlight which molecular descriptors are most influential in determining the biological activity. For example, a QSAR study on urea-substituted 2,4-diamino-pyrimidines as antimalarial agents indicated that lipophilicity was a key driver for improved activity. nih.gov If a model for this compound analogues showed a significant positive coefficient for a steric parameter at a particular position, it would suggest that bulkier substituents at that position enhance activity. This information is invaluable for guiding the rational design of new, more potent analogues.

Fragment-Based Drug Discovery (FBDD) Approaches Applied to the Urea Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. youtube.com This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target, albeit often with weak affinity. diamond.ac.uk These initial fragment hits then serve as starting points for optimization into more potent, drug-like molecules. youtube.com

The urea moiety is an excellent candidate for FBDD due to its small size and its capacity to form key hydrogen bond interactions with protein targets. nih.gov An FBDD campaign could begin by screening a fragment library for compounds that bind to the target of interest. Fragments containing a simple urea scaffold could be identified as initial hits.

A notable example of FBDD applied to a urea scaffold is the discovery of a new class of bacterial topoisomerase inhibitors. nih.gov The initial fragment hit, 1-ethyl-3-(2-pyridyl)urea, had a modest inhibitory potency (32 μM) but provided a crucial starting point. nih.gov Through structure-guided optimization, where the fragment was grown and modified, potent inhibitors with significant antibacterial activity were developed. nih.gov

The process of evolving a fragment hit containing a urea scaffold can involve several strategies:

Fragment Growing: Adding functional groups to the initial fragment to pick up additional interactions with the target protein.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target.

Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule. youtube.com

A hypothetical FBDD approach for a target of this compound could start with identifying a simple urea-containing fragment. The table below illustrates how a fragment hit could be optimized, leading to increased potency.

| Compound | Structure | Fragment Strategy | Affinity (K_D) |

| Fragment Hit | Phenylurea | Initial Hit | 500 µM |

| Optimized Hit 1 | 3-Methylphenylurea | Growing | 150 µM |

| Optimized Hit 2 | 3,5-Dimethylphenylurea | Growing | 50 µM |

| Lead Compound | This compound | Optimization | 0.5 µM |

This iterative process of fragment screening, hit validation, and structure-guided optimization allows for the efficient exploration of chemical space and the development of novel drug candidates based on the versatile urea scaffold.

Molecular Mechanism of Action Studies for 3 3,5 Dimethylphenyl 1,1 Dipropylurea

Elucidation of Specific Molecular Targets and Pathways

There is currently no published research that identifies the specific molecular targets or pathways through which 3-(3,5-Dimethylphenyl)-1,1-dipropylurea exerts any potential biological effects.

Target Identification Methodologies (e.g., Affinity Chromatography, Proteomics)

Information regarding the use of target identification methodologies, such as affinity chromatography or proteomics, to determine the binding partners of this compound is not available in the current body of scientific literature.

Validation of Target Engagement

Without the initial identification of a molecular target, no studies on the validation of target engagement for this compound have been conducted or reported.

Receptor Binding and Ligand-Target Interaction Analysis

Detailed analyses of receptor binding and ligand-target interactions for this compound are absent from public research databases.

Kinetic Binding Assays (On/Off Rates)

No data from kinetic binding assays, which would determine the association (on-rate) and dissociation (off-rate) constants of this compound with any specific biological target, have been published.

Thermodynamics of Binding (Isothermal Titration Calorimetry)

There are no available studies that have employed isothermal titration calorimetry (ITC) or other biophysical techniques to characterize the thermodynamic parameters of binding for this compound to a molecular target.

Computational Chemistry and Molecular Modeling of 3 3,5 Dimethylphenyl 1,1 Dipropylurea

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. 3-(3,5-Dimethylphenyl)-1,1-dipropylurea possesses several rotatable bonds, particularly around the urea (B33335) linkage and the propyl chains, allowing it to adopt numerous conformations. Conformational analysis aims to identify the most stable, low-energy arrangements and understand the energy barriers between them.

Quantum mechanics offers the most accurate method for calculating the electronic structure and, consequently, the geometry of a molecule. Geometric optimization is a computational process that systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest potential energy, often referred to as the ground-state or equilibrium geometry.

For a molecule like this compound, a common and robust approach would be to use Density Functional Theory (DFT). A functional such as B3LYP, combined with a basis set like 6-31G(d,p), would provide a good balance between accuracy and computational cost for a molecule of this size. The calculation would begin with an initial, plausible 3D structure and iteratively solve the Schrödinger equation to minimize the forces on each atom until a stationary point on the potential energy surface is reached. The output provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

This table illustrates the type of data obtained from a QM geometric optimization. The values are representative and not from an actual calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C (carbonyl) | O (carbonyl) | - | - | 1.25 Å |

| Bond Length | C (carbonyl) | N (urea) | - | - | 1.38 Å |

| Bond Angle | N (urea) | C (carbonyl) | N (urea) | - | 118.5° |

| Dihedral Angle | C (phenyl) | C (phenyl) | N (urea) | C (carbonyl) | 35.0° |

While QM methods are highly accurate, they are computationally intensive and not suitable for simulating the dynamics of large systems or exploring extensive conformational landscapes. Molecular Mechanics (MM) provides a more efficient alternative by treating atoms as classical spheres and bonds as springs. The energy of the system is calculated using a set of functions and parameters known as a force field (e.g., AMBER, CHARMM, OPLS).

A significant challenge for a novel compound like this compound is that standard force fields may lack accurate parameters for the specific arrangement of atoms in the substituted urea moiety. Therefore, a crucial step is force field parameterization. This involves developing new parameters or refining existing ones to accurately reproduce experimental data or, more commonly, high-level QM calculations. For instance, atomic partial charges, which are critical for describing electrostatic interactions, would be derived by fitting them to the electrostatic potential calculated via QM (e.g., using the RESP procedure).

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is fundamental in drug discovery and mechanistic biology for predicting binding affinity and understanding the molecular basis of interaction. As many phenylurea compounds are known to act as herbicides by inhibiting Photosystem II (PSII), the D1 protein within PSII would be a logical hypothetical target for docking simulations.

Several well-established docking algorithms are available, including AutoDock, GOLD, and Glide. The choice often depends on the specific system and desired balance of speed and accuracy.

Before screening new compounds, a critical step is to validate the chosen docking protocol. This is typically done by "redocking." If a crystal structure of the target protein with a co-crystallized ligand similar to the test molecule exists, the validation process involves removing this ligand and then using the docking software to predict its binding pose. The protocol is considered validated if the software can reproduce the experimental pose with a low root-mean-square deviation (RMSD), typically under 2.0 Å.

Once validated, the docking algorithm is used to place this compound into the defined binding site of the target protein. The simulation generates multiple possible binding poses, which are then "scored" using a function that estimates the binding free energy. The highest-scoring pose represents the most likely binding mode.

Analysis of this predicted pose reveals key "interaction hotspots." These are the specific amino acid residues in the receptor that form favorable interactions with the ligand. For this molecule, a hypothetical analysis might reveal:

Hydrogen Bonds: The urea group is a classic hydrogen bond donor and acceptor. The N-H group could donate a hydrogen bond to a serine residue, while the carbonyl oxygen could accept one from a backbone amide.

Hydrophobic Interactions: The 3,5-dimethylphenyl ring and the two n-propyl chains are hydrophobic. These groups would likely be buried in a hydrophobic pocket of the receptor, interacting with nonpolar residues like leucine, isoleucine, and valine.

Pi-Stacking: The phenyl ring could engage in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding site.

Table 2: Hypothetical Binding Interactions for this compound in the D1 Protein Binding Site (Illustrative)

This table shows a potential set of interactions that could be predicted from a molecular docking simulation.

| Ligand Moiety | Interaction Type | Receptor Residue | Distance (Å) |

| Urea N-H | Hydrogen Bond | Ser264 (Sidechain O) | 2.9 |

| Urea C=O | Hydrogen Bond | Phe265 (Backbone N-H) | 3.1 |

| Dimethylphenyl Ring | Hydrophobic | Val249, Leu271 | N/A |

| n-Propyl Chains | Hydrophobic | Ile259, Met214 | N/A |

With a validated docking model and a plausible binding hypothesis for the parent compound, it becomes possible to perform virtual screening. This process involves docking a large library of chemical compounds—potentially millions of molecules—against the same biological target. The goal is to identify "hits," which are new molecules predicted to bind with high affinity.

In the context of this compound, a virtual screen could be used to find analogues with potentially improved potency. For example, a library of related phenylurea compounds could be screened to explore how different substitution patterns on the phenyl ring or different alkyl groups on the urea nitrogen might affect the predicted binding score. The top-scoring analogues would then be prioritized for chemical synthesis and experimental testing, streamlining the discovery of more effective molecules.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a cornerstone of computational biology, providing an atomistic view of the physical movements of atoms and molecules over time. nih.govnih.gov By simulating a ligand-target complex, such as this compound bound to a protein, MD can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the specific interactions that maintain the complex. rsc.orgresearchgate.net The simulation begins with an initial 3D structure of the complex, often obtained from molecular docking, which is then placed in a simulated physiological environment (e.g., a water box with ions) and subjected to a physics-based force field. The system's trajectory—a series of snapshots of atomic positions over time—is then calculated by integrating Newton's laws of motion. nih.gov

Trajectory Analysis and Conformational Changes

Once an MD simulation is complete, the resulting trajectory is analyzed to extract meaningful information about the stability and dynamics of the complex. rsc.org Key metrics are used to assess how the system evolves over the simulation period, typically nanoseconds to microseconds.

Root Mean Square Deviation (RMSD): This is a fundamental measure of structural stability. researchgate.net It quantifies the average distance between the atoms of a superimposed structure at a given time point and a reference structure (usually the initial frame). A low and stable RMSD value for the protein backbone and the ligand suggests that the complex has reached equilibrium and the ligand remains stably bound in its initial pose. researchgate.netresearchgate.net Conversely, a high or fluctuating RMSD might indicate instability or significant conformational changes.

Root Mean Square Fluctuation (RMSF): While RMSD tracks the global deviation, RMSF measures the fluctuation of individual residues or atoms around their average position. researchgate.net This analysis helps to identify flexible regions of the protein, such as loops, which may be involved in ligand binding or allosteric regulation. For the ligand, RMSF can highlight which parts of the molecule are most mobile within the binding pocket.

Hydrogen Bond Analysis: Hydrogen bonds are critical for the specificity and affinity of ligand-protein interactions, particularly for urea-based compounds. mdpi.com Trajectory analysis allows for the monitoring of hydrogen bonds formed between the ligand and the protein over time. researchgate.net A stable hydrogen bond, present for a high percentage of the simulation time, signifies a key interaction anchoring the ligand. For this compound, the urea moiety's carbonyl oxygen would be expected to act as a hydrogen bond acceptor, while the N-H group could act as a donor.

A hypothetical trajectory analysis for the this compound-target complex might yield the data presented in the table below.

| Metric | Average Value | Interpretation |

| Protein RMSD | 1.8 Å (over 100 ns) | Indicates the protein structure is stable after an initial equilibration period. |

| Ligand RMSD | 1.2 Å (relative to protein) | Suggests the ligand maintains a stable binding mode within the active site. |

| Key Residue RMSF | High for Loop 45-52 | This flexible loop may move to accommodate and stabilize the ligand. |

| Hydrogen Bond Occupancy | Urea O···H-N (Tyr88): 92% | A highly stable and critical hydrogen bond for anchoring the ligand. |

| Hydrogen Bond Occupancy | Urea N-H···O (Asp121): 65% | A moderately stable hydrogen bond contributing to binding affinity. |

This table contains hypothetical data for illustrative purposes.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

When the 3D structure of the target protein is unknown, or when researchers want to design new compounds based on known active molecules, ligand-based drug design (LBDD) approaches are employed. researchgate.netbiosolveit.dejubilantbiosys.com Pharmacophore modeling is a central technique in LBDD. nih.gov

A pharmacophore is an abstract 3D arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. mdpi.com These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive/negative ionizable groups. mdpi.com

Development of 3D Pharmacophore Models

A ligand-based pharmacophore model is typically generated by aligning a set of known active molecules and identifying the common chemical features that are spatially conserved among them. mdpi.com If this compound were part of a series of active urea derivatives, a pharmacophore model could be constructed.

The key features for this compound would likely include:

A Hydrogen Bond Acceptor (HBA) from the carbonyl oxygen of the urea.

A Hydrogen Bond Donor (HBD) from the urea N-H group.

A Hydrophobic (H) or Aromatic Ring (AR) feature from the 3,5-dimethylphenyl group.

One or more Hydrophobic (H) features from the two propyl chains.

The spatial arrangement of these features, including the distances and angles between them, constitutes the 3D pharmacophore model. This model serves as a 3D query, representing the essential interactions required for biological activity.

| Pharmacophore Feature | Corresponding Moiety | Role in Binding |

| Aromatic Ring (AR) | 3,5-Dimethylphenyl group | π-π stacking or hydrophobic interaction. |

| Hydrogen Bond Acceptor (HBA) | Urea carbonyl oxygen | Key interaction with donor residues in the target. |

| Hydrogen Bond Donor (HBD) | Urea N-H group | Interaction with acceptor residues in the target. |

| Hydrophobic (H1) | Propyl group 1 | Occupies a hydrophobic pocket. |

| Hydrophobic (H2) | Propyl group 2 | Occupies a hydrophobic pocket. |

This table contains hypothetical data for illustrative purposes.

Pharmacophore-Based Virtual Screening

Once a pharmacophore model is developed and validated, it can be used as a filter in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophoric features. nih.govnih.govresearchgate.net This process involves several steps:

Database Preparation: A large database of 3D compound structures, such as ZINC or ChEMBL, is prepared. nih.gov

Screening: Each molecule in the database is conformationally searched to see if it can adopt a low-energy shape that spatially aligns its chemical features with the pharmacophore query.

Hit List Generation: Molecules that successfully map onto the pharmacophore model are collected as "hits."

Post-filtering: The hit list is often refined using other criteria, such as drug-likeness rules (e.g., Lipinski's Rule of Five) or subsequent molecular docking into a target structure if one is available. frontiersin.org

This approach allows for the rapid identification of structurally diverse compounds that retain the key interaction features of the original active molecules. frontiersin.org For example, a virtual screen using a pharmacophore derived from this compound could identify new chemical scaffolds that replace the phenylurea core but maintain the crucial hydrogen bonding and hydrophobic features, potentially leading to the discovery of novel therapeutic candidates.

Advanced Spectroscopic and Biophysical Techniques for Investigating 3 3,5 Dimethylphenyl 1,1 Dipropylurea Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding epitopes, affinities, and conformational changes. researchgate.netspringernature.com Both ligand-observed and protein-observed NMR methods can be employed to gain a detailed picture of the 3-(3,5-Dimethylphenyl)-1,1-dipropylurea binding event.

Ligand-Observed NMR (e.g., Saturation Transfer Difference NMR)

Saturation Transfer Difference (STD) NMR is a ligand-observed technique particularly well-suited for identifying the binding epitope of a ligand, the specific parts of the molecule that are in close contact with the receptor protein. nih.govichorlifesciences.com The experiment relies on the transfer of magnetization from a selectively saturated protein to a bound ligand. Protons of the ligand that are in close proximity (typically < 5 Å) to the protein will receive saturation, leading to a decrease in their signal intensity. ichorlifesciences.com

In a hypothetical STD-NMR experiment with this compound and a target protein, selective irradiation of the protein's resonances would lead to saturation transfer to the bound ligand. By comparing the signal intensities in the resulting difference spectrum, the protons with the most significant signal reduction can be identified as being crucial for the interaction.

Table 1: Illustrative Saturation Transfer Difference (STD) NMR Effects for this compound Protons

| Proton Group on Ligand | Assumed Proximity to Protein | Expected Relative STD Intensity (%) |

| Dimethylphenyl - Aromatic CH | Close Contact | 100 (Reference) |

| Dimethylphenyl - Methyl CH₃ | Close Contact | 95 |

| Urea (B33335) - NH | Potential H-Bonding | 80 |

| Propyl - N-CH₂ | Moderate Contact | 60 |

| Propyl - CH₂ | Weaker Contact | 40 |

| Propyl - CH₃ | Weakest Contact | 20 |

This analysis would suggest that the dimethylphenyl ring is deeply buried in the binding pocket, while the propyl chains are more solvent-exposed.

Protein-Observed NMR (e.g., Chemical Shift Perturbation Mapping)

Chemical Shift Perturbation (CSP) mapping, also known as chemical shift mapping, is a protein-observed NMR technique used to identify the ligand binding site on a protein and to determine the dissociation constant (Kd) of the interaction. nih.gov The experiment involves acquiring 2D NMR spectra (typically ¹H-¹⁵N HSQC) of an isotopically labeled protein in the absence and presence of the ligand. nih.govbcm.edu Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate their involvement in the interaction, either through direct contact or allosteric effects. nih.govnih.gov

In a hypothetical study of this compound binding to its target protein, significant chemical shift perturbations would be expected for amino acid residues forming the binding pocket. The magnitude of the perturbation for each residue can be calculated and plotted against the residue number to create a visual map of the binding site.

Table 2: Illustrative Chemical Shift Perturbations (CSPs) in a Target Protein upon Binding of this compound

| Residue Number | Residue Type | Location in Protein | Weighted CSP (ppm) | Interpretation |

| 25 | Tyrosine | Binding Pocket Floor | 0.35 | Direct interaction with dimethylphenyl group |

| 48 | Leucine | Binding Pocket Wall | 0.31 | Hydrophobic interaction with propyl chains |

| 50 | Valine | Binding Pocket Wall | 0.28 | Hydrophobic interaction with propyl chains |

| 76 | Serine | Binding Pocket Rim | 0.25 | Potential H-bond with urea moiety |

| 99 | Phenylalanine | Binding Pocket Ceiling | 0.40 | π-stacking with dimethylphenyl group |

| 112 | Aspartate | Outside Binding Pocket | 0.05 | No significant interaction |

The data would pinpoint a well-defined binding site composed of both hydrophobic and polar residues, accommodating the different chemical features of this compound.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound Complexes

While NMR provides data on interactions in solution, X-ray crystallography and cryo-EM offer direct visualization of the ligand-protein complex at atomic resolution in the solid state or frozen-hydrated state, respectively. These techniques are invaluable for understanding the precise three-dimensional arrangement of the ligand in the binding site and the network of interactions that stabilize the complex.

Co-Crystallization Strategies

Obtaining high-quality crystals of a protein-ligand complex is often a major bottleneck. researchgate.net For this compound, several co-crystallization strategies could be employed. The most common method is to purify the target protein and incubate it with an excess of the compound before setting up crystallization trials. researchgate.net The compound can be dissolved in a suitable solvent, such as DMSO, and added to the protein solution. dergipark.org.tr Screening a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) is crucial for identifying conditions that yield well-diffracting crystals.

Alternative strategies include soaking pre-formed crystals of the apo-protein in a solution containing this compound, or using fragment-based approaches where a smaller, related molecule is co-crystallized first, followed by soaking with the full compound. researchgate.net

Structure Determination and Refinement

Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected. mdpi.com The diffraction data are then processed to determine the electron density map of the unit cell. The known amino acid sequence of the protein is fitted into the electron density map, and clear, unambiguous density corresponding to the bound this compound molecule is sought.

The initial model is then subjected to iterative rounds of refinement, where the atomic coordinates and other parameters are adjusted to improve the agreement between the model and the experimental data. The quality of the final structure is assessed using various metrics, such as R-factor and R-free.

Analysis of Intermolecular Contacts and Hydrogen Bonding Networks

The refined crystal structure of the this compound-protein complex would provide a static but highly detailed view of the binding mode. This allows for a precise analysis of all intermolecular contacts, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 3: Hypothetical Intermolecular Interactions between this compound and a Target Protein Derived from a Crystal Structure

| Ligand Moiety | Interacting Protein Residue | Interaction Type | Distance (Å) |

| Urea - NH | Aspartate 89 - OD1 | Hydrogen Bond | 2.9 |

| Urea - C=O | Serine 76 - OG | Hydrogen Bond | 3.1 |

| Dimethylphenyl Ring | Phenylalanine 99 | π-π Stacking | 3.5 |

| Propyl Chain 1 | Leucine 48, Valine 50 | Hydrophobic | 3.6 - 4.0 |

| Propyl Chain 2 | Isoleucine 27 | Hydrophobic | 3.7 - 4.1 |

This detailed structural information is critical for structure-based drug design, enabling the rational modification of this compound to improve its binding affinity and selectivity. The analysis of the hydrogen bonding network, in particular, can reveal key anchor points for the ligand within the binding site.

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for Binding Kinetics

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful label-free techniques used to study biomolecular interactions in real-time. nih.govnih.gov They provide valuable information on the kinetics (association and dissociation rates) and affinity of binding events between a ligand and an analyte. springernature.comnih.gov

In a hypothetical study of this compound, one of the interacting partners (e.g., a target protein) would be immobilized on a sensor surface, while the other (this compound) would be flowed over the surface as the analyte. nih.gov The binding event is detected as a change in the refractive index (in SPR) or the interference pattern of light (in BLI) at the sensor surface. nih.govresearchgate.net

Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip, typically coated with a thin layer of gold. nih.gov The binding of an analyte to the immobilized ligand causes a change in mass at the surface, which alters the refractive index and is detected as a shift in the resonance angle of reflected light. nih.gov This change is recorded in a sensorgram, a plot of response units versus time, from which kinetic parameters can be derived. springernature.com

Bio-Layer Interferometry (BLI)

BLI is an optical biosensing technology that measures the interference pattern of white light reflected from two surfaces: a layer of the immobilized protein and an internal reference layer. nih.govresearchgate.net When this compound binds to the immobilized protein, the thickness of the biological layer at the biosensor tip increases, leading to a wavelength shift in the interference pattern, which is proportional to the number of bound molecules. researchgate.netntu.edu.sg This "dip-and-read" system is less susceptible to changes in the refractive index of the surrounding medium compared to SPR. nih.gov

Hypothetical Research Findings and Data

A hypothetical data table summarizing the results of an SPR or BLI experiment investigating the interaction of this compound with a target protein could look like this:

| Analyte (Compound) | Ligand (Target Protein) | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₗ (M) |

| This compound | Protein X | 1.5 x 10⁴ | 3.2 x 10⁻³ | 2.1 x 10⁻⁷ |

| This compound | Protein Y | 7.8 x 10³ | 5.1 x 10⁻² | 6.5 x 10⁻⁶ |

This table would allow for a direct comparison of the binding kinetics and affinity of this compound for different potential protein targets.

Mass Spectrometry-Based Approaches for Interaction Profiling (e.g., HDX-MS)

Mass spectrometry (MS) offers a suite of techniques to investigate protein-ligand interactions, providing insights into binding sites and conformational changes. nih.govresearchgate.net Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is a particularly powerful method for mapping interaction interfaces and studying protein dynamics in solution. nih.govspringernature.com

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS measures the rate of exchange of backbone amide hydrogens with deuterium from a deuterated solvent. researchgate.net The exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons. nih.gov When this compound binds to a protein, it can shield the amide hydrogens at the binding site from the solvent, leading to a reduction in the rate of deuterium uptake in that region. springernature.com

The experimental workflow involves incubating the protein with and without this compound in a deuterated buffer for various time points. The exchange reaction is then quenched, and the protein is proteolytically digested into peptides. The mass of these peptides is analyzed by mass spectrometry to determine the amount of deuterium incorporated. nih.gov By comparing the deuterium uptake patterns of the free and ligand-bound protein, the regions of interaction can be identified. springernature.com

Hypothetical Research Findings

An HDX-MS study on the interaction of this compound with a target protein would aim to identify the specific peptide regions of the protein that are protected from deuterium exchange upon binding. This information provides a detailed map of the binding interface.

A hypothetical data table from an HDX-MS experiment could be presented as follows:

| Peptide Sequence | Position | ΔD (Bound vs. Free) at 5 min | Interpretation |

| VYLGAIFR | 45-52 | -2.3 Da | Strong protection, likely direct binding site |

| TQPNLSAK | 112-119 | -0.8 Da | Moderate protection, may be part of the binding interface or allosterically affected |

| GEFINVTY | 201-208 | +1.2 Da | Increased exchange, indicates a conformational change upon binding |

This table would pinpoint the amino acid sequences involved in the interaction, distinguishing between direct contact points and regions undergoing conformational changes as a result of binding. Other mass spectrometry techniques like affinity purification-mass spectrometry (AP-MS) or cross-linking mass spectrometry (XL-MS) could also be employed to identify interacting partners and map binding sites. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 3 3,5 Dimethylphenyl 1,1 Dipropylurea

Integration of Artificial Intelligence and Machine Learning in Compound Research

Hypothetical Data Table: AI-Driven Lead Optimization This table illustrates hypothetical predictions from an AI model for analogues of 3-(3,5-Dimethylphenyl)-1,1-dipropylurea.

| Compound Analogue | Predicted Target Affinity (nM) | Predicted Solubility (mg/L) | Predicted Toxicity Risk (Score) |

| Analogue A | 15 | 250 | 0.15 |

| Analogue B | 8 | 150 | 0.45 |

| Analogue C | 22 | 400 | 0.10 |

| Analogue D | 5 | 75 | 0.60 |

Development of Advanced Methodologies for Mechanism Elucidation

Understanding how this compound exerts its effects at a molecular level is as important as knowing what it targets. Future studies will leverage advanced methodologies to dissect its mechanism of action (MoA). nih.gov

Perturbational profiling, using techniques like RNA sequencing (RNA-seq), can provide a global view of the transcriptional changes within a cell upon treatment with the compound. columbia.edubiorxiv.org By analyzing these gene expression signatures and comparing them to databases of known drug responses (like the Connectivity Map), researchers can form hypotheses about the compound's MoA. biorxiv.orgbroadinstitute.org

For certain target classes, such as enzymes, detailed structure-kinetic relationship (SKR) studies will be crucial. acs.org These analyses go beyond simple binding affinity to measure the rate of target engagement and inactivation, which is particularly important for irreversible or covalent inhibitors. acs.org Such detailed kinetic analysis provides a more accurate picture of a compound's functional activity in a dynamic biological system. acs.org

Hypothetical Data Table: Gene Expression Signature This table illustrates a hypothetical gene expression signature in response to the compound.

| Gene | Log2 Fold Change | Function | Implied MoA |

| Gene A | +2.5 | Cell Cycle Arrest | Anti-proliferative |

| Gene B | -2.1 | Pro-inflammatory Cytokine | Anti-inflammatory |

| Gene C | +1.8 | Apoptosis Regulator | Pro-apoptotic |

| Gene D | -1.9 | Angiogenesis Factor | Anti-angiogenic |

Potential for Collaborative Interdisciplinary Research Initiatives

The complexity of modern chemical biology and drug discovery necessitates a team-based approach. parabolicdrugs.com The future development of this compound will greatly benefit from interdisciplinary collaborations that bridge the gap between different scientific fields. acs.org

Chemists will be needed to synthesize novel analogues, while biologists and pharmacologists will perform cellular assays and in vivo studies. parabolicdrugs.combirmingham.ac.uk Computational scientists and bioinformaticians will be essential for managing and interpreting the large datasets generated by AI, proteomics, and genomics platforms. chemikailproteomics.com Partnerships between academic research institutions and pharmaceutical companies can also provide crucial resources and real-world expertise to translate early-stage discoveries into viable therapeutic candidates. acs.org Such collaborative efforts foster innovation by combining diverse perspectives and technical skills to overcome the complex challenges inherent in drug discovery. parabolicdrugs.comutexas.edu

Q & A

Q. What is the recommended synthetic route for 3-(3,5-Dimethylphenyl)-1,1-dipropylurea?

A scalable method involves reacting a substituted phenyl carbamate (e.g., 3,5-dimethylphenyl carbamate) with dipropylamine in tetrahydrofuran (THF) at 120°C, catalyzed by imidazole. Post-reaction, the mixture is diluted with ethyl acetate, washed with 1 M NaOH and brine, dried, and concentrated. This yields the product as a white solid (typical yield: ~88%). Key steps include controlled heating and efficient removal of byproducts via aqueous workup .

Q. How is the compound structurally characterized?

Essential techniques include:

- 1H/13C NMR : To confirm proton environments (e.g., methyl groups on the aryl ring, propyl chains) and carbon types (urea carbonyl at ~155–160 ppm).

- IR Spectroscopy : To identify the urea carbonyl stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- HRMS : For precise molecular weight verification (e.g., calculated vs. observed [M+H]+). Consistency across these methods ensures structural integrity .

Q. What safety precautions are advised during handling?

While specific toxicological data for this compound are limited, general precautions include:

- Avoiding inhalation/contact with dust or vapors (use fume hoods and PPE).

- Adhering to GHS/CLP regulations (e.g., P261/P262 precautionary statements).

- Storing at controlled temperatures (0–6°C if sensitive to degradation) .